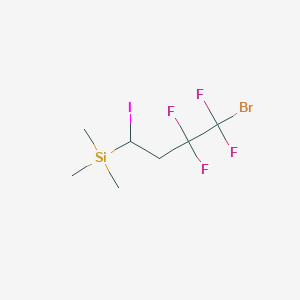
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane is a complex organosilicon compoundThe compound’s molecular structure includes 12 hydrogen atoms, 7 carbon atoms, 4 fluorine atoms, 1 bromine atom, and 1 iodine atom .
Vorbereitungsmethoden
The synthesis of (4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination and fluorination of a suitable precursor, followed by iodination and subsequent reaction with trimethylsilane. The reaction conditions typically involve the use of a Lewis acid catalyst, such as iron (III) bromide or aluminum tribromide, to facilitate the bromination and fluorination steps . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, sodium tert-butoxide, and boron tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology: The compound can be used in the study of biological systems, particularly in the development of new imaging agents and probes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The compound’s unique combination of bromine, fluorine, iodine, and silicon atoms allows it to interact with various biological and chemical systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-3,3,4,4-tetrafluoro-1-iodobutyl)(trimethyl)silane can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-4-iodobenzene: This compound shares some structural similarities but lacks the silicon and trimethyl groups present in this compound.
4-Fluorobromobenzene: This compound also contains bromine and fluorine atoms but differs in its overall structure and properties.
The uniqueness of this compound lies in its combination of multiple halogen atoms and a silicon-containing group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
89608-33-3 |
|---|---|
Molekularformel |
C7H12BrF4ISi |
Molekulargewicht |
407.06 g/mol |
IUPAC-Name |
(4-bromo-3,3,4,4-tetrafluoro-1-iodobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H12BrF4ISi/c1-14(2,3)5(13)4-6(9,10)7(8,11)12/h5H,4H2,1-3H3 |
InChI-Schlüssel |
BKUBBGWOTDNRLH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(CC(C(F)(F)Br)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
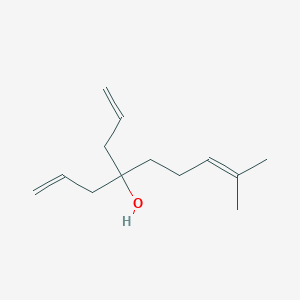
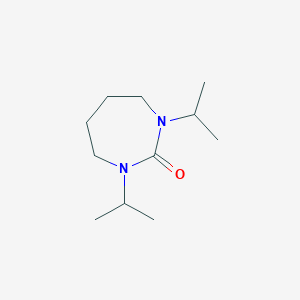
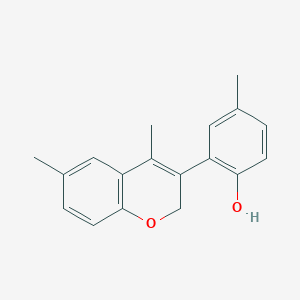
![5-[3-(4-Bromophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400242.png)
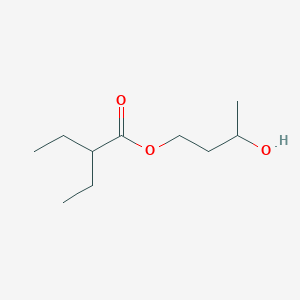

![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)
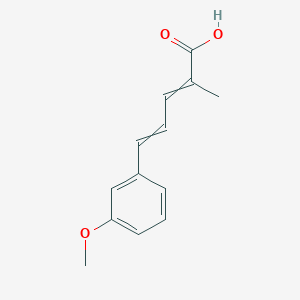
![N-{[(Trimethylsilyl)oxy]methyl}formamide](/img/structure/B14400322.png)

